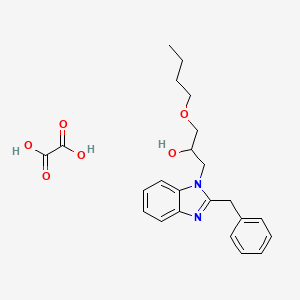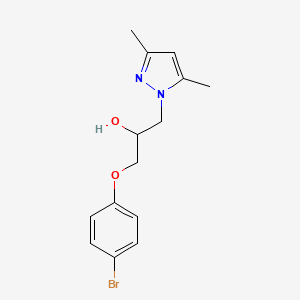
1-(2-benzyl-1H-benzimidazol-1-yl)-3-butoxy-2-propanol ethanedioate (salt)
Vue d'ensemble
Description
1-(2-benzyl-1H-benzimidazol-1-yl)-3-butoxy-2-propanol ethanedioate (salt) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a salt form of 1-(2-benzyl-1H-benzimidazol-1-yl)-3-butoxy-2-propanol, which is a benzimidazole derivative.
Mécanisme D'action
The mechanism of action of 1-(2-benzyl-1H-benzimidazol-1-yl)-3-butoxy-2-propanol ethanedioate (1-(2-benzyl-1H-benzimidazol-1-yl)-3-butoxy-2-propanol ethanedioate (salt)) is not fully understood. However, studies have suggested that this compound may work by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells. It may also work by disrupting the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-benzyl-1H-benzimidazol-1-yl)-3-butoxy-2-propanol ethanedioate (1-(2-benzyl-1H-benzimidazol-1-yl)-3-butoxy-2-propanol ethanedioate (salt)) has a low toxicity profile and does not have any significant adverse effects on the body. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-(2-benzyl-1H-benzimidazol-1-yl)-3-butoxy-2-propanol ethanedioate (1-(2-benzyl-1H-benzimidazol-1-yl)-3-butoxy-2-propanol ethanedioate (salt)) in lab experiments is its potential as an anticancer, antibacterial, and antifungal agent. However, one of the limitations of using this compound is its complex synthesis process, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for the research on 1-(2-benzyl-1H-benzimidazol-1-yl)-3-butoxy-2-propanol ethanedioate (1-(2-benzyl-1H-benzimidazol-1-yl)-3-butoxy-2-propanol ethanedioate (salt)). One of the directions is to study its potential applications in the treatment of Alzheimer's disease. Another direction is to explore its potential as an antiviral agent. Further studies are also needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Additionally, research can be conducted to optimize the synthesis method to make it more efficient and cost-effective.
In conclusion, 1-(2-benzyl-1H-benzimidazol-1-yl)-3-butoxy-2-propanol ethanedioate (1-(2-benzyl-1H-benzimidazol-1-yl)-3-butoxy-2-propanol ethanedioate (salt)) is a chemical compound that has potential applications in various fields of scientific research. Its complex synthesis process may limit its availability for research purposes, but its potential as an anticancer, antibacterial, and antifungal agent makes it an interesting compound for further study. Future research can explore its potential applications in the treatment of Alzheimer's disease, as well as its potential as an antiviral agent.
Applications De Recherche Scientifique
1-(2-benzyl-1H-benzimidazol-1-yl)-3-butoxy-2-propanol ethanedioate (1-(2-benzyl-1H-benzimidazol-1-yl)-3-butoxy-2-propanol ethanedioate (salt)) has shown potential applications in various fields of scientific research. This compound has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells. It has also shown potential as an antibacterial and antifungal agent. Additionally, this compound has been studied for its potential applications in the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
1-(2-benzylbenzimidazol-1-yl)-3-butoxypropan-2-ol;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2.C2H2O4/c1-2-3-13-25-16-18(24)15-23-20-12-8-7-11-19(20)22-21(23)14-17-9-5-4-6-10-17;3-1(4)2(5)6/h4-12,18,24H,2-3,13-16H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGNRMVMZQQMBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(CN1C2=CC=CC=C2N=C1CC3=CC=CC=C3)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Benzylbenzimidazol-1-yl)-3-butoxypropan-2-ol;oxalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-[4-(benzyloxy)phenyl]-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3933954.png)

![N-(2-ethylphenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3933969.png)
![6-tert-butyl-2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3933981.png)
![N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B3933982.png)
![2-{[N-(4-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B3933989.png)




![propyl 4-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3934025.png)

![5-methyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide](/img/structure/B3934053.png)
![8-[3-(3-chlorophenoxy)propoxy]quinoline](/img/structure/B3934060.png)